![molecular formula C14H9NO2 B1624245 Cyanic acid, 4-benzoylphenyl ester CAS No. 143814-18-0](/img/structure/B1624245.png)
Cyanic acid, 4-benzoylphenyl ester
Overview
Description
“Cyanic acid, 4-benzoylphenyl ester” is a type of cyanate ester . Cyanate esters are chemical compounds in which the hydrogen atom of the cyanic acid is replaced by an organyl group . The resulting compound is termed a cyanate ester, with the formula R−O−C≡N, where R is an organyl group .
Molecular Structure Analysis
The molecular structure of cyanate esters can be represented by the formula R−O−C≡N, where R is an organyl group . The molecular weight of “Cyanic acid, phenyl ester” is 119.1207 .Chemical Reactions Analysis
The general reaction mechanism of esters involves two steps: nucleophilic attack on the carbonyl and removal of the leaving group . Although aldehydes and ketones also contain a carbonyl, their chemistry is distinctly different because they do not contain a suitable leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of cyanate esters can vary depending on the specific compound. For example, “Cyanic acid, phenyl ester” has a molecular weight of 119.1207 .Safety And Hazards
Future Directions
Cyanate esters, including “Cyanic acid, 4-benzoylphenyl ester”, have potential for use in high-temperature applications in aerospace and defense . They offer increased design and processing flexibility in addition to significant weight savings . The thermal stability of cyanate esters can be improved with various inorganic additives .
properties
IUPAC Name |
(4-benzoylphenyl) cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-10-17-13-8-6-12(7-9-13)14(16)11-4-2-1-3-5-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VESOYJBKIYTTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439272 | |
Record name | Cyanic acid, 4-benzoylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanic acid, 4-benzoylphenyl ester | |
CAS RN |
143814-18-0 | |
Record name | Cyanic acid, 4-benzoylphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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